molecular formula C15H17N3O4 B1190876 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone)

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone)

Katalognummer: B1190876
Molekulargewicht: 303.31g/mol
InChI-Schlüssel: NLMZQTSQCDFSRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) typically involves multiple steps. One common method includes the reaction of 2-methyl-4-nitrophenylhydrazine with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-dimethylcyclohexane-1,2,3-trione 2-({4-nitro-2-methylphenyl}hydrazone) is unique due to its specific combination of functional groups and structural configuration.

Eigenschaften

Molekularformel

C15H17N3O4

Molekulargewicht

303.31g/mol

IUPAC-Name

3-hydroxy-5,5-dimethyl-2-[(2-methyl-4-nitrophenyl)diazenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C15H17N3O4/c1-9-6-10(18(21)22)4-5-11(9)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,19H,7-8H2,1-3H3

InChI-Schlüssel

NLMZQTSQCDFSRO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(CC(CC2=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.